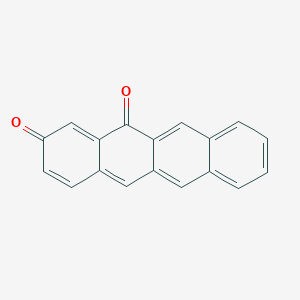

Tetracene-2,12-dione

Description

Historical Context and Significance of Polyacene Quinones

Polyacene quinones are oxidized derivatives of acenes, a class of PAHs consisting of linearly fused benzene (B151609) rings. The introduction of carbonyl groups into the aromatic system dramatically alters the electronic properties of the parent acene, transforming it from a typically semiconducting hydrocarbon into a molecule with pronounced electron-accepting character.

Historically, the significance of polyacene quinones is rooted in the broader importance of quinones in both nature and industry. Quinones are ubiquitous in biological systems, playing crucial roles in processes such as cellular respiration and photosynthesis. nih.govnih.gov For instance, ubiquinone and plastoquinone (B1678516) are vital electron carriers in the respiratory and photosynthetic electron transport chains, respectively. In industry, the vibrant colors of many quinone derivatives have led to their widespread use as dyes and pigments. nih.gov Alizarin, a derivative of anthraquinone (B42736) (the three-ring acene quinone), has been used as a prominent red dye for centuries. nih.gov

The scientific intrigue of polyacene quinones also lies in their potential applications in materials science. The planar structure and extended π-systems of these molecules facilitate intermolecular π-π stacking, which is crucial for charge transport in organic electronic devices. nih.gov Consequently, research into polyacene quinones has been driven by the prospect of developing novel organic semiconductors for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics. wikipedia.org

Structural Diversity and Isomerism of Tetracenediones

Tetracene, the four-ring member of the acene series, can theoretically form several dione (B5365651) isomers depending on the positions of the two carbonyl groups on its tetracyclic framework. This structural diversity, known as isomerism, leads to significant differences in the physical and chemical properties of the resulting compounds. Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of tetracenediones, the molecular formula is C₁₈H₁₀O₂.

The positions of the carbonyl groups influence the molecule's symmetry, electronic structure, and crystal packing, which in turn dictate its macroscopic properties such as color, solubility, and charge carrier mobility. The most extensively studied isomer of tetracenedione is tetracene-5,12-dione, where the carbonyl groups are located on the central rings of the tetracene backbone. nih.govresearchgate.netkeyorganics.net Another known isomer is tetracene-5,11-dione. nih.gov

Tetracene-2,12-dione, the focus of this article, represents a less common and less studied isomer. In this molecule, one carbonyl group is located on a terminal ring (position 2) and the other on a central ring (position 12). This asymmetric placement of the carbonyl groups is expected to result in a different distribution of electron density and a distinct molecular dipole moment compared to its more symmetric isomers. Such differences can have profound implications for its behavior in condensed phases and its potential utility in electronic applications.

To illustrate the concept of isomerism in tetracenediones, the table below lists some of the possible isomers and their key structural differences.

| Isomer Name | Position of Carbonyl Groups | Molecular Symmetry |

| Tetracene-5,12-dione | 5 and 12 (central rings) | High |

| Tetracene-5,11-dione | 5 and 11 (central rings) | Lower |

| This compound | 2 (terminal ring) and 12 (central ring) | Low |

| Tetracene-2,8-dione | 2 and 8 (terminal rings) | Moderate |

This table is illustrative of the structural diversity and is not an exhaustive list of all possible isomers.

Current Research Trends and Unaddressed Challenges in this compound Systems

A comprehensive review of the scientific literature reveals that research on tetracenediones has predominantly focused on the 5,12- and 5,11-isomers. There is a notable scarcity of published studies specifically investigating the synthesis, characterization, and application of this compound. This knowledge gap presents both a challenge and an opportunity for the scientific community.

Current Research on Related Tetracenediones:

Research on other tetracenedione isomers, particularly tetracene-5,12-dione, has explored their potential in several areas:

Organic Electronics: Derivatives of tetracenedione have been investigated as n-type organic semiconductors due to their electron-accepting nature. nih.gov The performance of these materials in devices is highly dependent on their molecular packing and energy levels, which are influenced by the substitution pattern on the tetracene core.

Medicinal Chemistry: Some polyacene quinones have been studied for their biological activity. For instance, derivatives of tetracene-5,12-dione have been explored for their potential anticancer properties. nih.govnih.gov

Unaddressed Challenges and Future Research Directions for this compound:

The lack of specific data on this compound highlights several key areas for future research:

Synthesis: The development of efficient and selective synthetic routes to this compound is a primary challenge. The asymmetric nature of the molecule may require novel synthetic strategies to control the regiochemistry of the oxidation or functionalization of the tetracene backbone.

Purification and Characterization: Once synthesized, the purification of this compound to a high degree of purity will be crucial for accurate characterization of its intrinsic properties. Detailed spectroscopic and crystallographic analysis will be necessary to fully elucidate its molecular and electronic structure.

Physical and Chemical Properties: A systematic investigation of the fundamental properties of this compound is needed. This includes determining its solubility, thermal stability, electrochemical behavior (redox potentials), and photophysical properties (absorption and emission spectra, quantum yields).

Computational Modeling: In the absence of extensive experimental data, theoretical calculations can provide valuable insights into the properties of this compound. Density functional theory (DFT) and other computational methods can be used to predict its geometry, electronic structure, and spectroscopic properties, which can guide future experimental work.

Potential Applications: Once its fundamental properties are understood, the potential applications of this compound can be explored. Its asymmetric structure might lead to interesting solid-state packing motifs and nonlinear optical properties. Its potential as an n-type semiconductor in organic electronics or as a building block for novel functional materials warrants investigation.

Structure

3D Structure

Properties

CAS No. |

55488-93-2 |

|---|---|

Molecular Formula |

C18H10O2 |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

tetracene-2,12-dione |

InChI |

InChI=1S/C18H10O2/c19-15-6-5-13-8-14-7-11-3-1-2-4-12(11)9-16(14)18(20)17(13)10-15/h1-10H |

InChI Key |

FTIVUPHIZQIESS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC(=O)C=C4C3=O |

Origin of Product |

United States |

Synthetic Methodologies for Tetracene 2,12 Diones and Analogues

Direct Oxidation Routes to Tetracene-Dione Cores

One of the most direct methods to access the tetracenedione core is through the oxidation of a tetracene precursor. This approach leverages the inherent reactivity of the tetracene aromatic system to introduce the desired ketone functionalities.

Another approach involves the oxidation of a substituted tetracene. For example, 6,11-diphenyltetracene-5,12-dione can be prepared by the condensation of phthalic anhydride (B1165640) with 1,4-diphenylnaphthalene. mit.edu The oxidation of glassy carbon electrodes can also be used to create surfaces functionalized with quinones, including tetracenedione, for electrochemical studies. doi.org

Annulation Strategies for Tetracenedione Core Construction

Annulation strategies involve the construction of the tetracenedione ring system through the formation of new rings. These methods often provide greater control over the final structure and allow for the introduction of a wider range of substituents.

One of the most common and versatile annulation methods is the Diels-Alder reaction. sigmaaldrich.comiitk.ac.in This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool for constructing six-membered rings. sigmaaldrich.comiitk.ac.in For example, daunomycinone (B1669838) analogues, which contain a dihydroxynaphthacenedione core, have been synthesized via the Diels-Alder reaction of quinizarinquinone with dienes like 1,3-butadiene. researchgate.netacs.org This approach allows for the stereoselective synthesis of complex polycyclic systems. nih.gov

Friedel-Crafts acylation is another important annulation technique. iitk.ac.inorganic-chemistry.orgnumberanalytics.com This electrophilic aromatic substitution reaction can be used to introduce acyl groups onto an aromatic ring, which can then be cyclized to form the quinone moiety. iitk.ac.innumberanalytics.comsigmaaldrich.com For instance, the reaction of tetrafluorophthalic anhydride with 1,2,3,4-tetrafluoro-5,8-dimethoxynaphthalene in the presence of aluminum chloride and sodium chloride at high temperatures yields a perfluorinated 5,12-tetracenedione. spiedigitallibrary.org

Robinson annulation, which combines a Michael addition with an aldol (B89426) condensation, is another powerful tool for ring formation, though its direct application to tetracenediones is less common. juniperpublishers.com However, variations of aldol condensations have been utilized in the synthesis of tetracene diones. nottingham.ac.uk Additionally, tandem oxidative annulation strategies have been developed for the efficient construction of complex tetracyclic systems. nih.gov

More recent developments include organocatalyzed benzannulation reactions. dntb.gov.uarsc.orgresearchgate.net For example, L-proline can catalyze the [4+2] cycloaddition of in situ generated azadienes with 1,4-anthracenedione to produce tetracenediones in good to excellent yields. rsc.orgrsc.orgresearchgate.netresearchgate.netdntb.gov.ua This method is attractive due to the use of an inexpensive and non-toxic organocatalyst. rsc.org

| Annulation Strategy | Key Features | Example Reactants |

| Diels-Alder Reaction | [4+2] cycloaddition, high stereoselectivity. sigmaaldrich.comiitk.ac.innih.gov | Quinizarinquinone and 1,3-butadiene. researchgate.netacs.org |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution, forms acyl groups. iitk.ac.inorganic-chemistry.orgnumberanalytics.com | Tetrafluorophthalic anhydride and a substituted naphthalene. spiedigitallibrary.org |

| Organocatalyzed Benzannulation | One-pot synthesis, uses organocatalysts like L-proline. rsc.orgdntb.gov.uarsc.orgresearchgate.net | 1,4-anthracenedione and α,β-unsaturated aldehydes. rsc.orgrsc.orgresearchgate.net |

Functionalization and Derivatization Approaches for Tetracenedione Scaffolds

Functionalization of the tetracenedione scaffold is essential for tuning its electronic properties, solubility, and processability for various applications.

Various substitution reactions can be performed on the aromatic rings and quinone moieties of tetracenediones. Suzuki-Miyaura cross-coupling reactions have been used to introduce phenyl groups onto pentacenedione derivatives, which are structurally related to tetracenediones. rsc.org Similarly, Kumada-Tamao-Corriu cross-coupling has been employed to synthesize diarylindenotetracenes from a tetrachlorotetracene precursor. researchgate.net

Formylation of a diphenyltetracene-dione derivative has been achieved using N,N-dimethylformamide or N,N-dimethylacetamide as both the formylating agent and solvent, providing the corresponding carbaldehyde in quantitative yield. thieme-connect.com Halogenation is another common functionalization, with 8-bromotetracene-5,12-dione (B13032311) being a key intermediate in the synthesis of other derivatives. ppor.azamolf.nl This bromo-substituted compound can then undergo further reactions, such as nucleophilic substitution with thiols. ppor.az

The covalent linkage of tetracenedione units or their derivatives is a strategy to create extended π-conjugated systems with potentially enhanced electronic properties. googleapis.com Covalent bonds hold atoms together through the sharing of electrons, and their formation between aromatic units can lead to larger, more complex structures. hawaii.edukhanacademy.org This can be achieved through various cross-coupling reactions, creating dimers or polymers of the tetracenedione core. nih.gov The development of new methods for forming covalent bonds within and between protein molecules demonstrates the broader potential of covalent linkage strategies in complex molecular systems. nih.gov

A major challenge in working with polycyclic aromatic compounds like tetracenediones is their often poor solubility. nih.gov Functionalization is a key strategy to improve solubility and processability. researchgate.net The introduction of bulky or flexible side chains can disrupt the intermolecular packing that leads to low solubility. nih.gov

For example, the attachment of long alkyl chains, such as an 11-hydroxyundecylthio group, to the tetracenedione core has been shown to improve solubility. ppor.az The synthesis of such derivatives often involves the reaction of a halogenated tetracenedione with a functionalized thiol. ppor.az Another approach is the formation of solid dispersions, where the drug-like molecule is dispersed within a hydrophilic polymer matrix, which can enhance the dissolution rate. nih.govjddtonline.infoglobalresearchonline.net The use of carriers like polyethylene (B3416737) glycol (PEG) or cyclodextrins can significantly improve the solubility of poorly soluble compounds. nih.govglobalresearchonline.net

| Functionalization Goal | Method | Example |

| Improved Solubility | Attachment of alkyl chains | Synthesis of 8-(11-hydroxyundecylthio)tetracene-5,12-dione. ppor.az |

| Improved Solubility | Solid Dispersion | Dispersing the compound in a polymer matrix like PEG. nih.govjddtonline.info |

| Extended Conjugation | Covalent Linkage | Cross-coupling reactions to form dimers or polymers. googleapis.comnih.gov |

| New Functionality | Substitution Reactions | Bromination followed by nucleophilic substitution. ppor.azamolf.nl |

Organocatalyzed and Metal-Catalyzed Synthetic Protocols for Tetracenediones

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both organocatalysis and metal-catalysis have been successfully applied to the synthesis of tetracenediones and their analogues.

As mentioned previously, L-proline has emerged as an effective organocatalyst for the benzannulation reaction to form tetracenediones. rsc.orgdntb.gov.uarsc.orgresearchgate.netresearchgate.netdntb.gov.ua This approach offers a green and cost-effective alternative to many metal-catalyzed reactions. rsc.org

Metal-catalyzed reactions are also widely used. beilstein-journals.org Palladium-catalyzed reactions, such as Suzuki-Miyaura and Kumada-Tamao-Corriu cross-couplings, are invaluable for C-C bond formation in the functionalization of the tetracenedione core. researchgate.netrsc.orgbeilstein-journals.org Rhodium and cobalt complexes have been used for [2+2+2] cycloaddition reactions to construct aromatic rings. beilstein-journals.orguwindsor.ca Silver catalysts have been employed for CO2 incorporation into propargylic amines as a step towards tetramic acids, which share some structural motifs with functionalized quinones. mdpi.com Copper-catalyzed reactions have also been developed for the synthesis of related heterocyclic systems. mdpi.com

The choice of catalyst can significantly influence the outcome of the reaction, including the yield and regioselectivity. beilstein-journals.orguwindsor.ca For example, in the palladium-catalyzed trimerization of alkynes, the addition of a Lewis acid/phosphine ligand system can accelerate the reaction rate. uwindsor.ca

Advanced Structural Elucidation and Crystal Engineering of Tetracene 2,12 Dione Systems

Single Crystal X-ray Diffraction Analysis of Tetracene-Dione Architectures

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique has been applied to derivatives of tetracene-dione to elucidate their structures and provide foundational data for understanding their properties.

A notable example is the structural characterization of 11-Hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione, a reduced anthracycline related to the tetracenedione family. mdpi.com SCXRD analysis revealed that this compound crystallizes in the monoclinic space group Cc. The structure confirmed the molecular connectivity and also highlighted the presence of significant intramolecular hydrogen bonding between the hydroxyl group and the adjacent ketone oxygen atom. mdpi.com While all bond lengths and angles were found to be within normal ranges, similar to those in unsubstituted tetracene-5,12-dione, the analysis identified two slightly different molecules (A and B) in the asymmetric unit. Molecule B was observed to be more planar than molecule A, as evidenced by a smaller dihedral angle between the terminal rings (1.4(5)°) and a root-mean-square (r.m.s.) deviation of only 0.020 Å for the 18 carbon atoms of the tetracyclic system. mdpi.com

In a related analysis of 5,6,11,12-tetrachlorotetracene (B13755362), a compound whose packing is often contrasted with parent tetracene, SCXRD was used to determine its crystal structure and charge transport properties. nankai.edu.cn Crystals were analyzed using an Oxford-Diffraction Xcalibur2 CCD X-ray diffractometer. nankai.edu.cn The detailed structural parameters obtained from such analyses are crucial for building accurate models of charge transport and other physical properties.

The table below summarizes key crystallographic data for a representative tetracene-dione derivative and a related halogenated tetracene.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 11-Hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione | C21H16O4 | Monoclinic | Cc (No. 9) | a = 21.042(4) Å b = 13.984(3) Å c = 11.231(2) Å β = 106.88(3)° | mdpi.com |

| 5,6,11,12-Tetrachlorotetracene | C18H8Cl4 | Triclinic | P-1 | a = 3.844(1) Å b = 7.922(2) Å c = 12.015(2) Å α = 90.38(2)° β = 96.69(2)° γ = 99.16(2)° | nankai.edu.cn |

Molecular Packing Motifs and Intermolecular Interactions in Crystalline Tetracenediones

The way individual tetracenedione molecules pack together in a crystal defines the material's bulk properties. This packing is governed by a subtle balance of non-covalent interactions, including π-stacking, hydrogen bonding, and van der Waals forces. scirp.org

Pi-stacking interactions, which arise from the attractive, non-covalent forces between aromatic rings, are fundamental to the structure of tetracenedione crystals. georgetown.eduwikipedia.orglibretexts.org These interactions are crucial for charge transport, as they facilitate the transfer of electrons between adjacent molecules. georgetown.edu In the crystal structure of 5,6,11,12-tetrachlorotetracene, molecules form isolated stacks along the a-axis. nankai.edu.cn The inter-planar distance between neighboring molecules within a stack is 3.58 Å. nankai.edu.cn This arrangement features slight shifts along both the long and short molecular axes, which influences the degree of π-π overlap. nankai.edu.cn The quality of this overlap is a key parameter, with greater overlap generally leading to enhanced electronic coupling and higher charge-carrier mobility. georgetown.eduresearchgate.net

Organic semiconductors based on polycyclic aromatic hydrocarbons often crystallize in one of two primary packing motifs: herringbone or slipped-stacking. Parent tetracene typically adopts a herringbone arrangement, where the long axes of adjacent molecules are nearly perpendicular, leading to edge-to-face C-H···π interactions. researchgate.netacs.org In contrast, many tetracene derivatives, including those of the dione (B5365651) family, favor a slipped-stack arrangement. nankai.edu.cnresearchgate.net

In 5,6,11,12-tetrachlorotetracene, the molecules form slip π-stacks, a departure from the herringbone structure of the parent molecule. researchgate.netresearchgate.net This slipped-stacking motif is characterized by a face-to-face arrangement of the tetracene backbones, with a displacement along both the long and short molecular axes. nankai.edu.cn This packing induces strong anisotropy in charge transport, with higher mobility typically observed along the stacking direction. researchgate.net The shift from a herringbone to a slipped-stack motif is a direct consequence of the peripheral substituents on the tetracene core.

| Compound | Packing Motif | Key Intermolecular Interaction | Interplanar Distance (Å) | Ref. |

|---|---|---|---|---|

| Tetracene (parent) | Herringbone | σ–π interaction (edge-to-face) | N/A | acs.org |

| 5,6,11,12-Tetrachlorotetracene | Slipped π-stack | π–π interaction (face-to-face) | 3.58 | nankai.edu.cnresearchgate.net |

Peripheral substituents play a critical role in crystal engineering, steering the molecular assembly toward specific packing motifs. rsc.orgresearchgate.net The introduction of functional groups can alter the electrostatic potential surface of the molecule, introduce new intermolecular interactions like hydrogen bonds, and create steric effects that favor one arrangement over another. nottingham.ac.ukrsc.org

In the case of 5,6,11,12-tetrachlorotetracene, the chlorine substituents are directly responsible for the adoption of the slipped-stack structure over the herringbone motif. researchgate.net Comparison of electrostatic potential maps shows that the slip-stack packing is favored due to the electrostatic forces modified by the highly electronegative chlorine atoms. nankai.edu.cnresearchgate.net Similarly, for 11-Hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione, the presence of hydroxyl and methoxy (B1213986) groups introduces the possibility of hydrogen bonding, which significantly influences the crystal packing. mdpi.com The intramolecular hydrogen bond observed in this structure is a key factor in stabilizing the conformation of the molecule, which in turn affects the intermolecular packing. mdpi.com

Polymorphism and Phase Transitions in Tetracenedione Materials

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures. wikipedia.org These different forms, or polymorphs, can exhibit significantly different physical properties, including melting point, solubility, and, crucially for organic electronics, charge transport characteristics. mdpi.com The study of polymorphism is vital for controlling the properties of a final device, as an unexpected phase transition can alter its performance. nih.gov

Different crystal packing arrangements in polymorphs lead to variations in intermolecular electronic coupling, which directly impacts the electronic and optical properties of the material. rsc.orgresearchgate.netrsc.org The existence of multiple polymorphs has been documented for many organic semiconductors. For example, two distinct polymorphs of 7,14-bis((trimethylsilyl)ethynyl)dibenzo[b,def]-chrysene (TMS-DBC) were grown by controlling the substrate temperature. researchgate.net The low-temperature form adopted a 1D slipped-stack structure, while the high-temperature form grew in a 2D brickwork motif. researchgate.net

This structural difference had a profound effect on charge transport. The 2D brickwork polymorph exhibited a hole mobility as high as 2.1 cm²/V·s, whereas the mobility in the 1D slipped-stack structure was significantly lower, at 0.028 cm²/V·s. researchgate.net Electronic structure calculations revealed that the superior performance of the brickwork polymorph was due to the increased dimensionality of its charge migration pathways. researchgate.net Similarly, studies on PDIF-CN₂, a perylene (B46583) diimide derivative, showed that its two polymorphs could be identified by their distinct photoluminescence spectra, reflecting different intermolecular couplings (J- and H-aggregates). rsc.org While specific polymorphs of tetracene-2,12-dione are not extensively documented in the provided sources, these examples underscore the critical principle that controlling polymorphism is a powerful tool for tuning the optoelectronic properties of tetracenedione-based materials. researchgate.net

Electronic Structure and Spectroscopic Investigations of Tetracene 2,12 Diones

Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics and Gaps)

The electronic properties of tetracene-diones are fundamentally governed by their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔEgap), is a critical parameter that determines the molecule's electronic transitions and chemical reactivity.

Density Functional Theory (DFT) calculations have been employed to investigate these properties. For instance, in a detailed study of a complex derivative, (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione, referred to as compound A01, the HOMO and LUMO energy levels were calculated to be -0.2003 eV and -0.115 eV, respectively. plos.orgnih.gov This results in a narrow energy gap of 0.084 eV. plos.orgnih.gov Such a small gap suggests the compound is relatively soft and reactive. plos.orgnih.gov Analysis of the orbital distribution showed that for a related tetracene-5,12-dione, LUMO orbitals are concentrated around the toluene (B28343) ring, indicating its electrophilic nature. plos.org

These FMO calculations provide insight into the molecule's chemical reactivity and electronic structure. plos.org Global reactivity descriptors derived from these energies, such as chemical hardness (η), chemical potential (μ), electrophilicity index (ω), and chemical softness (S), can quantify the reactivity profile. plos.orgnih.gov For the studied tetracene-5,12-dione derivative A01, a chemical hardness of 0.042 eV and a high chemical softness of 11.792 eV were reported, indicating a low resistance to deformation and higher reactivity. plos.orgnih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -0.2003 |

| ELUMO | -0.115 |

| ΔEgap | 0.084 |

| Chemical Hardness (η) | 0.042 |

| Chemical Potential (μ) | -0.158 |

| Electrophilicity Index (ω) | 0.294 |

| Chemical Softness (S) | 11.792 |

The electronic structure of the tetracene-dione core can be systematically modified through chemical functionalization. Attaching different substituent groups to the aromatic framework allows for the fine-tuning of HOMO and LUMO energy levels and the HOMO-LUMO gap. researchgate.net

Studies on various aromatic systems show that symmetric terminal substitution can tune the HOMO and LUMO energies within a significant range, for example, by ~0.7 eV in some systems, while only slightly altering the bandgap by ~0.1 eV. researchgate.net For instance, the synthesis of various substituted tetracene-5,12-diones confirms that introducing groups like methyl affects the compound's properties. rsc.org The introduction of phenyl groups into a tetracene structure has been shown to improve charge transport, a direct consequence of altered electronic coupling and orbital energies. researchgate.net Similarly, the synthesis of fluorine- and alkyl/alkoxy-functionalized tetracenes demonstrates a method to tune molecular arrangement and electrochemical behavior. acs.org This principle is extendable to tetracene-diones, where such functionalization can modulate their properties for specific applications in organic electronics. researchgate.net

Optical Absorption and Emission Spectroscopy

The optical properties of tetracene-diones are dictated by electronic transitions between molecular orbitals, which can be probed using absorption and emission spectroscopy. These techniques provide crucial information on the energy levels and excited-state dynamics of the molecules.

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to various excited states. The spectra of acenes like tetracene are characterized by distinct absorption bands corresponding to these transitions. msu.edu For tetracene thin films, the main absorption peaks in the visible range are attributed to the S0–S1 transition, which is split into Davydov components due to intermolecular coupling in the solid state. polimi.it Higher energy bands in the spectrum correspond to the excitation of vibronic sublevels of the first electronically excited state. polimi.it

For tetracene-dione derivatives, the absorption spectra are expected to be influenced by the carbonyl groups. In a study on peri-tetracene analogues with acetyl groups, the UV-Vis spectra in dichloromethane (B109758) showed absorption bands in the red to near-infrared (NIR) region, with absorption maxima (λmax) between 729 nm and 783 nm. rsc.orgrsc.org This significant red shift indicates a narrow HOMO-LUMO gap. rsc.orgrsc.org The absorption spectra of these compounds can also show vibrational fine structure, or vibronic components, which arise from the coupling of electronic transitions with molecular vibrations. msu.edupolimi.it Simulating such spectra often requires going beyond simple vertical excitation models to include these vibronic effects to achieve agreement with experimental results. nih.gov

| Compound | λmax (nm) | Solvent/State | Reference |

|---|---|---|---|

| Tetracene | 475 | Benzene (B151609) | photochemcad.com |

| Tetracene (thin film) | 519 (Davydov component) | Thin Film | polimi.it |

| TBP2 (peri-tetracene analogue) | 765 | Dichloromethane | rsc.org |

| TBP3 (peri-tetracene analogue) | 733 | Dichloromethane | rsc.org |

| TBP4 (peri-tetracene analogue) | 729 | Dichloromethane | rsc.org |

| TBP5 (peri-tetracene analogue) | 783 | Dichloromethane | rsc.org |

Fluorescence spectroscopy probes the radiative decay from the lowest singlet excited state (S1) back to the ground state (S0). In tetracene, excited-state dynamics are complex and include processes like singlet fission, where one singlet exciton (B1674681) converts into two triplet excitons. acs.org This process is highly efficient in crystalline tetracene and competes with fluorescence, influencing the photoluminescence quantum yield. acs.org The dynamics of these excitons can be studied using time-resolved photoluminescence, which reveals decay pathways on picosecond to nanosecond timescales. scispace.comresearchgate.net

For tetracene-dione derivatives, the presence of carbonyl groups is expected to significantly impact fluorescence properties. Studies on related systems, like an anthracene (B1667546) derivative, show a considerably lower fluorescence quantum yield compared to the parent acene. rsc.org Similarly, certain peri-tetracene analogues have been found to have very low fluorescence quantum yields (<0.5%). rsc.org This quenching of fluorescence can be attributed to the altered electronic structure and the introduction of new non-radiative decay pathways. In crystalline tetracene, delayed fluorescence can be observed, which arises from the recombination of triplet pairs formed via singlet fission. acs.orgresearchgate.net The study of these dynamics, including the analysis of quantum beats in the delayed fluorescence, provides deep insight into the mechanism of singlet fission and the nature of the triplet pair state. researchgate.net

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Structural and Electronic Insights

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for investigating the structural and electronic properties of molecules. It probes the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and the electronic environment.

Raman spectroscopy has been effectively used to study the intramolecular vibrations of the tetracene core. polimi.it Key vibrational modes for acenes are found between 300 and 1550 cm⁻¹, and these vibrations are known to play an important role in excited-state processes like singlet fission. polimi.it By combining Raman spectroscopy with theoretical calculations, such as DFT, specific vibrational modes can be assigned. polimi.it For example, deuteration of the tetracene core leads to predictable shifts in the frequencies of certain C-H deformation modes, confirming their assignment. polimi.it

Furthermore, changes in the Raman spectra upon functionalization can provide insights into how substituents perturb the electronic structure of the molecule. researchgate.net For example, terminal substitutions can shift the frequencies of vibrational modes associated with specific parts of the molecule, such as the phenyl rings. researchgate.net This makes Raman spectroscopy a sensitive probe of the structure-property relationships in functionalized tetracene-diones.

| Frequency (cm-1) | Assignment Category |

|---|---|

| 1537 | Intramolecular Vibration |

| 1383 | Intramolecular Vibration |

| 1200 | C-H Deformation Mode |

| 1159 | Intramolecular Vibration |

| 754 | Intramolecular Vibration |

| 622 | Intramolecular Vibration |

| 312 | Intramolecular Vibration |

Theoretical and Computational Chemistry of Tetracene 2,12 Diones

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like tetracene diones.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that determines the most stable three-dimensional arrangement of atoms in a molecule. For tetracene and its derivatives, DFT calculations are employed to find the minimum energy structure.

Prediction of Electronic Properties

DFT calculations are instrumental in predicting a range of electronic properties that govern the reactivity and behavior of molecules. These properties include chemical hardness, chemical potential, electrophilicity index, and electronegativity.

For a complex derivative of tetracene-5,12-dione (Compound A01), these properties have been calculated and are summarized in the table below. escholarship.org The chemical hardness (η) of 0.042 eV suggests it is a relatively soft and reactive molecule. escholarship.org Its chemical potential (μ) is -0.158 eV, and the electrophilicity index (ω) is 0.294 eV, indicating it is a good electron donor and a weak electrophile. escholarship.org The electronegativity (X) of 0.158 reflects its ability to attract electrons. escholarship.org

| Property | Value |

|---|---|

| EHOMO (eV) | -0.2003 |

| ELUMO (eV) | -0.115 |

| Energy Gap (ΔEgap) (eV) | 0.084 |

| Chemical Hardness (η) (eV) | 0.042 |

| Chemical Potential (μ) (eV) | -0.158 |

| Electrophilicity Index (ω) (eV) | 0.294 |

| Electronegativity (X) | 0.158 |

| Chemical Softness (S) (eV-1) | 11.792 |

Electrostatic Potential (ESP) Mapping and Charge Distribution

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. In an ESP map, red typically indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

For a complex derivative of tetracene-5,12-dione, the ESP map shows that the presence of electronegative oxygen atoms creates electron-attracting regions (indicated in red), while hydrogen atoms contribute to low electron-donating potential areas (indicated in blue). nih.gov This provides insights into how the molecule might interact with other molecules. nih.gov Studies on the parent tetracene molecule show that the π electrons have the highest probability of being found above and below the aromatic rings. nankai.edu.cn The introduction of chlorine atoms to the tetracene backbone, for instance, significantly modifies the ESP surface, favoring a slip-stack arrangement in the crystal structure. nankai.edu.cn

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior and intermolecular interactions of compounds.

In the context of a complex derivative of tetracene-5,12-dione, MD simulations have been performed to understand its interaction with biological targets such as proteins. escholarship.orgrsc.org For example, a 100 ns simulation of the compound complexed with the caspase 3 protein showed stable trajectories, indicating a stable binding. nankai.edu.cn Such simulations are crucial for assessing the stability of protein-ligand complexes and understanding the dynamic nature of their interactions. escholarship.org

Molecular Docking Studies for Intermolecular Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might bind to a protein's active site.

For a complex derivative of tetracene-5,12-dione, molecular docking studies have been conducted to investigate its binding affinity with cancer-related proteins such as caspase-3, NF-κB, and p53. escholarship.org These studies help in understanding the intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the complex. escholarship.org The results from these docking studies can provide insights into the potential biological activity of the compound. escholarship.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is particularly useful for predicting absorption spectra and understanding photochemical processes.

TDDFT calculations have been extensively used to study the excited state properties of tetracene and its derivatives. nih.gov For tetracene, TDDFT has been employed to investigate the energies of the lowest singlet excited state (S1) and the lowest triplet excited state (T1), which are crucial for understanding processes like singlet fission. escholarship.org In a study on tetracene diacid aggregates, TDDFT was used to calculate the excited-state electronic structure corresponding to the optimized ground-state geometry. nih.gov These calculations, combined with vibrational analysis, help in simulating and interpreting the electronic spectra of these compounds. nih.gov While specific TDDFT studies on tetracene-2,12-dione are scarce, the principles and methods applied to other tetracene derivatives would be directly applicable to understanding its excited state behavior.

Electrochemical Properties and Redox Behavior of Tetracene 2,12 Diones

Cyclic Voltammetry and Determination of Redox Potentials

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox properties of compounds like tetracene-2,12-diones. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals information about the oxidation and reduction processes. For analogous compounds such as tetraryl-substituted pentacenedione derivatives, CV analysis has shown that the nature of substituent groups critically influences their redox properties. nih.gov

The redox potentials, which are the potentials at which oxidation and reduction occur, are crucial parameters determined from cyclic voltammograms. These potentials are indicative of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. For instance, in related dithiafulvalene-ferrocene systems, cyclic voltammetry has been used to determine the oxidation and reduction wave potentials. nih.gov The electrochemical data for these systems are typically recorded in a solvent like dichloromethane (B109758) with a supporting electrolyte such as tetra-n-butylammonium perchlorate. nih.gov

The redox behavior of quinone-containing aromatic compounds often involves reversible or quasi-reversible electron transfer steps. For example, certain pentacenedione derivatives exhibit stepwise single-electron transfers at the anthraquinone (B42736) moiety, observed as distinct cathodic peaks in the cyclic voltammogram. nih.gov The reversibility of these processes is an important factor for applications in rechargeable batteries and organic electronic devices.

Below is an interactive data table summarizing representative redox potential data for related aromatic dione (B5365651) compounds, illustrating the typical range of values observed.

| Compound Class | First Reduction Potential (V vs. Fc/Fc+) | Second Reduction Potential (V vs. Fc/Fc+) | Oxidation Potential (V vs. Fc/Fc+) |

| Pentacenedione Derivatives | -0.79 | -1.16 | +1.18 |

| Ferrocenyl Diketones | - | - | +1.015 to +1.100 |

Note: The data presented are for analogous compounds and are intended to be illustrative of the electrochemical properties of aromatic diones.

Mechanistic Studies of Electron Transfer Processes

The study of electron transfer mechanisms in tetracene-2,12-diones involves understanding the kinetics and pathways of the redox reactions. The shapes and scan rate dependence of the peaks in a cyclic voltammogram can provide insights into the nature of the electron transfer process, such as whether it is a simple, uncomplicated electron transfer or if it is coupled with chemical reactions.

For many organic molecules, the electron transfer process can be a stepwise mechanism. In the case of related pentacenedione derivatives, the reduction of the anthraquinone moiety has been shown to occur via stepwise single-electron transfers. nih.gov This is often observed as two separate reduction peaks in the cyclic voltammogram. The stability of the resulting radical anion and dianion is a key factor in the reversibility of these processes.

The kinetics of the electron transfer can be influenced by factors such as the solvent, the supporting electrolyte, and the temperature. nih.gov In some cases, the electron transfer may be coupled to other processes, such as protonation or conformational changes in the molecule. These coupled reactions can lead to more complex cyclic voltammograms and require more detailed analysis to elucidate the underlying mechanism.

Influence of Substituent Effects on Redox Chemistry and Potential Tuning

The introduction of substituents onto the tetracene-2,12-dione core is a powerful strategy for tuning its redox properties. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the energy levels of the HOMO and LUMO, thereby shifting the oxidation and reduction potentials. nih.gov

Electron-donating groups, such as alkyl or alkoxy groups, increase the electron density on the aromatic core, making the molecule easier to oxidize (shifting the oxidation potential to less positive values) and harder to reduce (shifting the reduction potential to more negative values). Conversely, electron-withdrawing groups, such as halogens or nitro groups, have the opposite effect, making the molecule harder to oxidize and easier to reduce. researchgate.net

This principle has been demonstrated in studies of substituted pentacenediones, where the redox behaviors are dependent on the nature of the aryl groups attached to the pentacene core. nih.gov For example, the presence of electron-donating triphenylamine (TPA) groups can lead to a through-space interaction with the electron-withdrawing anthraquinone moiety, resulting in a narrower electrochemical band gap. nih.gov The ability to fine-tune the electronic properties through molecular design is a key advantage for the development of new organic materials with tailored redox characteristics. nih.gov

The following interactive table illustrates the general effect of substituents on the redox potentials of aromatic compounds.

| Substituent Type | Effect on Oxidation Potential | Effect on Reduction Potential |

| Electron-Donating (e.g., -OCH3, -CH3) | Shifts to less positive values | Shifts to more negative values |

| Electron-Withdrawing (e.g., -NO2, -CN, -Halogen) | Shifts to more positive values | Shifts to less negative values |

By strategically selecting and positioning substituents, the redox potentials of tetracene-2,12-diones can be precisely controlled, enabling their optimization for specific applications in areas such as organic field-effect transistors, organic light-emitting diodes, and organic photovoltaics.

Photophysics and Excited State Dynamics in Tetracene 2,12 Dione Systems

Singlet Fission Phenomena and Efficiency

Singlet fission (SF) is a carrier multiplication process where a singlet exciton (B1674681) (S₁) converts into two triplet excitons (T₁), a phenomenon of significant interest for enhancing photovoltaic device efficiency. aip.orgoregonstate.edu The process is highly dependent on the energetic alignment where E(S₁) ≥ 2E(T₁). In the parent tetracene molecule, these energy levels are nearly degenerate, making it a key material for studying SF mechanisms. tandfonline.com For tetracene-2,12-dione, the efficiency and pathways of SF are critically influenced by the electronic perturbation of the carbonyl groups and the resulting intermolecular interactions in the solid state.

The generally accepted mechanism for singlet fission involves the initial photoexcitation to the S₁ state, followed by the formation of a spin-correlated triplet pair state, ¹(TT), which subsequently separates into two independent triplet excitons. aip.org

S₀ + hν → S₁ S₁ + S₀ ↔ ¹(TT) ¹(TT) → T₁ + T₁

In tetracene systems, there is ongoing discussion about the role of charge-transfer (CT) states as intermediates. Some studies suggest that low-lying CT states can mediate the process through a superexchange mechanism, where the electronic coupling between the initial singlet state and the final triplet-pair state is facilitated by the CT state. tandfonline.com This is particularly relevant for molecular pairs with significant electronic coupling. For pairs with different orientations and weaker coupling, the direct formation of the ¹(TT) state may be less efficient. tandfonline.com The dione (B5365651) functionalization in this compound would be expected to lower the energy of the LUMO, potentially affecting the energy of CT states and thus influencing the dominant SF pathway.

Singlet fission is an intermolecular process, making its efficiency highly sensitive to the spatial arrangement and electronic coupling between adjacent molecules. aip.org The initial delocalized singlet exciton must localize onto a pair of neighboring molecules to initiate the fission process. aip.org This localization and the subsequent separation of the generated triplets are governed by exciton diffusion and intermolecular interactions.

Studies on functionalized tetracenes have shown that different crystal packing motifs, such as "slip-stack" or "gamma" packing, lead to vastly different SF efficiencies. oregonstate.edu The specific arrangement dictates the orbital overlap between molecules, which in turn controls the electronic coupling required for both the formation of the ¹(TT) state and the subsequent dissociation into free triplets. Therefore, understanding the crystal structure of this compound is paramount to predicting its SF performance. The presence of polar carbonyl groups could favor specific packing arrangements that may either enhance or hinder the necessary intermolecular couplings for efficient SF.

The temperature dependence of singlet fission in tetracene systems is complex and reveals key details about the underlying dynamics. In thin films of the parent tetracene, the initial picosecond-scale luminescence decay, associated with the early stages of exciton dynamics, is largely independent of temperature. nih.govresearchgate.net However, the dynamics on a longer, nanosecond timescale show a significant temperature dependence. nih.govresearchgate.net This latter behavior is often interpreted as a thermally activated process where "dull" excitons, which possess significant multi-exciton character, can access separated triplet states at higher temperatures, leading to the quenching of delayed fluorescence. nih.govresearchgate.net

In covalently linked tetracene dimers, the fission process has been shown to be thermally activated, with specific activation energies determined by the linker structure. acs.org This suggests that an energy barrier exists between the initial singlet state and the final triplet pair state. For this compound, the temperature dependence would similarly depend on the energy landscape of its excited states, including the relative energies of the S₁, ¹(TT), and T₁ states, which are modulated by the dione substitution.

| Compound/System | Process | Activation Energy (kJ/mol) | Arrhenius Prefactor (s⁻¹) |

| 1,4-bis(tetracen-5-yl)benzene | Intramolecular Singlet Fission | 10.0 ± 0.6 | (1.48 ± 0.04) × 10⁸ |

| 4,4'-bis(tetracen-5-yl)biphenylene | Intramolecular Singlet Fission | 4.1 ± 0.5 | (1.72 ± 0.02) × 10⁷ |

This table presents data for covalently linked tetracene dimers to illustrate the impact of molecular structure on the thermal activation of singlet fission. Data extracted from a study on intramolecular exciton fission. acs.org

As an intermolecular phenomenon, the crystal structure is a decisive factor in solid-state singlet fission. The relative orientation of neighboring molecules determines the electronic coupling integrals that govern the rates of both ¹(TT) state formation and its subsequent dissociation. Research on different functionalized tetracenes has demonstrated that molecules with nearly identical monomer properties can exhibit dramatically different SF yields based solely on their crystal packing. oregonstate.edu

For instance, comparing 'slip-stack' and 'gamma' packing structures in different tetracene derivatives reveals that morphology is a key determinant of SF efficiency. oregonstate.edu Furthermore, many materials prone to singlet fission are also susceptible to photodegradation pathways like dimerization, which are also mediated by molecular packing. aip.org Therefore, for this compound, achieving a crystal structure that maximizes the appropriate electronic couplings for SF while minimizing pathways for competing photochemical reactions is a critical challenge for its application in devices.

Photo-oxidation Mechanisms of Tetracene-Dione Species

Acenes are known to be susceptible to photo-oxidation, a process that can degrade material performance. The general mechanism involves the interaction of an electronically excited molecule with molecular oxygen. slideshare.net While specific studies on the photo-oxidation of this compound are limited, the mechanism can be inferred from the behavior of related acenes and other organic compounds. oregonstate.edu

The process typically requires a photosensitizer, which in this case is the tetracene-dione molecule itself. Upon absorption of light, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a longer-lived triplet state (T₁). This triplet state can transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). rsc.org

T₁ (Dione) + ³O₂ → S₀ (Dione) + ¹O₂

Singlet oxygen can then attack the electron-rich aromatic core of a ground-state tetracene-dione molecule. In many acenes, this occurs via a [4+2] cycloaddition reaction across the central rings to form an endoperoxide (EPO). oregonstate.edu This process disrupts the π-conjugation of the molecule, leading to a loss of its characteristic optical absorption and electronic properties. The electron-withdrawing nature of the two carbonyl groups in this compound would likely decrease the electron density of the aromatic system, which could potentially alter its reactivity towards singlet oxygen compared to the parent tetracene.

Exciton Dynamics and Energy Transfer Processes

The excited-state dynamics of this compound are governed by the complex interplay of various decay and energy transfer pathways following photoexcitation. In tetracene thin films and crystals, the initially created singlet exciton (S₁) can undergo several processes: fluorescence, singlet fission, non-radiative decay, or singlet-singlet annihilation at high excitation densities. nih.govresearchgate.net

In tetracene single crystals, studies using femtosecond transient absorption spectroscopy have deconvoluted the complex dynamics, identifying processes occurring on different timescales. These include the fission of higher singlet states (Sₙ) on a sub-picosecond timescale and the thermally activated fission from the S₁ state on a timescale of approximately 40 ps. researchgate.net At high exciton densities, triplet-triplet annihilation can also occur rapidly (<10 ps). researchgate.net

| Process | Timescale | System |

| Sₙ Singlet Fission | < 1 ps | Tetracene Single Crystal |

| S₁ Singlet Fission | ~40 ps | Tetracene Single Crystal |

| Triplet-Triplet Annihilation | < 10 ps | Tetracene Single Crystal (High Density) |

This table summarizes key ultrafast exciton dynamics observed in tetracene single crystals. researchgate.net

Supramolecular Chemistry and Self Assembly of Tetracene 2,12 Dione Derivatives

Principles of Molecular Self-Assembly in Tetracenedione Systems

Molecular self-assembly is a process where molecules spontaneously organize into stable, structurally well-defined aggregates through a series of reversible, non-covalent interactions. nih.govnih.gov In tetracenedione systems, the fundamental principle lies in the inherent "programming" of the molecular building blocks. The size, shape, and electronic nature of the tetracenedione core and its peripheral substituents dictate the specific intermolecular forces that will govern the assembly process. nih.gov

The process is a thermodynamic one, where individual molecules associate and dissociate, gradually moving towards the most stable, lowest-energy ensemble. nih.gov The final architecture of the supramolecular structure—be it a one-dimensional wire or a two-dimensional sheet—is encoded in the geometry and interaction motifs of the constituent molecules. For instance, the introduction of specific functional groups can promote directional interactions, leading to highly ordered and anisotropic nanostructures. google.com The symmetry of the interacting molecules and the coordination geometry play a crucial role in determining the final high-symmetry structure of the assembly. nih.gov

This bottom-up approach, starting from individual molecules to create complex functional structures, is a cornerstone of nanotechnology. nih.goveuropean-mrs.com The ability to control the spatial arrangement of these molecules is critical for integrating them into functional devices for applications in fields like nano-electronics, photonics, and sensing. european-mrs.com In derivatives of tetracene, for example, precise control over molecular ordering is achieved by substitution with different functional groups, which influences the type of intermolecular interactions and the resulting solid-state packing. researchgate.net

Non-Covalent Interactions Driving Self-Assembly (e.g., π-π stacking, hydrogen bonding, charge transfer interactions)

The formation of stable supramolecular assemblies from tetracene-2,12-dione derivatives is driven by a combination of relatively weak and non-covalent forces. numberanalytics.com The synergy between these interactions determines the specific arrangement of molecules in the resulting nanostructure. chemrxiv.org

π-π Stacking: The large, electron-rich π-system of the tetracene core is the primary driver for π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings. wikipedia.org In tetracene derivatives, substitutions on the aromatic core can significantly influence the stacking arrangement. For example, unsubstituted tetracene typically adopts a herringbone packing, but introducing chloro-groups, as in 5,6,11,12-tetrachlorotetracene (B13755362), can shift the arrangement to a more favorable face-to-face slipped π-stack. researchgate.netresearchgate.net This slipped-stack arrangement is particularly beneficial for charge transport, leading to higher charge-carrier mobility. researchgate.net The presence of electron-donating or electron-withdrawing groups can also modulate the geometry and stability of these π-stacked assemblies. rsc.org

Hydrogen Bonding: Hydrogen bonds are highly directional and specific interactions that are crucial for creating ordered supramolecular structures. nih.govrsc.org By incorporating functional groups capable of hydrogen bonding, such as carboxylic acids or amides, into the periphery of the this compound molecule, researchers can precisely guide the self-assembly process. nih.gov For example, acridone (B373769) pigments, which share structural similarities with functionalized tetracenediones, exhibit high charge mobilities due to intermolecular hydrogen bonding that planarizes the molecules and facilitates charge transport. rsc.org This interaction is a powerful tool for engineering specific crystal packing, often leading to the formation of extended one- or two-dimensional networks. csic.es

Charge Transfer Interactions: Charge transfer (CT) involves the partial or complete transfer of an electron from a donor molecule to an acceptor molecule. numberanalytics.comopenaccessjournals.com In systems containing tetracenedione, the core can act as an electron acceptor. When co-assembled with suitable electron-donor molecules, strong CT interactions can occur, leading to the formation of highly ordered co-crystals. rsc.org These interactions are fundamental to the operation of organic electronic devices like solar cells and transistors. numberanalytics.comopenaccessjournals.com The formation of excited-state complexes (exciplexes) in systems like 6,11-dihydroxy-5,12-naphthacenequinone (a related dione) with aromatic hydrocarbons is a direct indication of charge-transfer interactions at play. researchgate.net The degree of charge transfer is highly dependent on the co-facial overlap and relative orientation of the donor and acceptor molecules. rsc.org

| Interaction Type | Description | Role in Tetracenedione Assembly | Key Influencing Factors |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Drives the co-facial arrangement of tetracene cores, crucial for charge transport pathways. | Substituents on the aromatic core, molecular shape, solvent. researchgate.netnih.gov |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Provides specificity and directionality, leading to well-defined linear or planar networks. nih.govrsc.org | Presence of H-bond donor/acceptor groups (e.g., -COOH, -CONH2, -OH). rsc.org |

| Charge Transfer | Electron transfer from a donor to an acceptor molecule. | Stabilizes mixed assemblies of electron-rich and electron-poor molecules, forming CT complexes with unique electronic properties. researchgate.netrsc.org | Electron affinity/ionization potential of components, molecular overlap. researchgate.netrsc.org |

Fabrication and Characterization of Ordered Nanostructures (e.g., Nanowires, Nanofibers)

The principles of self-assembly are harnessed to fabricate a variety of ordered nanostructures from this compound and its derivatives. The specific morphology of the resulting nanostructure is highly dependent on the molecular design and the assembly conditions.

Fabrication: Solution-based methods are commonly employed for the fabrication of nanostructures like nanowires and nanofibers. By controlling parameters such as solvent, concentration, and temperature, the self-assembly process can be guided to favor the growth of one-dimensional structures. For instance, large-scale arrays of organic nanowires have been prepared from tetracene-doped systems, where the structural compatibility between molecules facilitates the formation of extended, ordered assemblies. researchgate.net Techniques like electrospinning can also be used to produce nanofibers from solutions of self-assembling molecules. avs.org The goal is to create well-ordered arrays of these nanostructures, as their collective properties are often superior to those of disordered materials. european-mrs.com

Characterization: A suite of characterization techniques is necessary to confirm the formation and properties of the fabricated nanostructures. rsc.org

Microscopy Techniques: Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are invaluable for visualizing the self-assembled structures on surfaces with molecular resolution. STM allows for the direct observation of how molecules like tetracarboxylic acid derivatives form ordered linear or lamellar nanostructures driven by hydrogen bonding. nih.gov Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to characterize the morphology, size, and shape of larger assemblies like nanowires and nanofibers. frontiersin.org

Spectroscopic Techniques: UV-Visible absorption and fluorescence spectroscopy are used to probe the electronic properties of the assemblies. Changes in the absorption or emission spectra upon aggregation can provide evidence of π-π stacking and charge-transfer interactions. rsc.org For example, the appearance of new, red-shifted emission bands can indicate the formation of exciplexes. researchgate.net

Diffraction Techniques: X-ray Diffraction (XRD) is used to determine the crystal structure and molecular packing within the nanostructures. This technique was used to reveal that 5,6,11,12-tetrachlorotetracene forms a slipped π-stacking arrangement in the solid state, which is crucial for its electronic properties. researchgate.net

| Technique | Information Provided | Example Application for Tetracenedione Systems |

| Scanning Tunneling Microscopy (STM) | Real-space imaging of molecular arrangements on conductive surfaces. | Visualizing the 2D packing and hydrogen-bonding networks of functionalized tetracenediones on a substrate. nih.govcsic.es |

| Atomic Force Microscopy (AFM) | Topographical imaging of nanostructures on various surfaces. | Determining the height, width, and morphology of self-assembled nanowires or nanofibers. |

| X-ray Diffraction (XRD) | Crystal structure, molecular packing, and intermolecular distances. | Confirming a π-stacking arrangement versus a herringbone packing in different derivatives. researchgate.net |

| UV-Vis/Fluorescence Spectroscopy | Electronic transitions, evidence of intermolecular electronic coupling (e.g., H- or J-aggregation), and charge transfer. | Observing spectral shifts that indicate the strength of π-π interactions or the formation of charge-transfer complexes. rsc.org |

Applications in Organic Electronics and Advanced Materials

Organic Field-Effect Transistors (OFETs) Utilizing Tetracenedione Derivatives

Derivatives of tetracenedione are actively being explored for their use as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). wipo.intresearchgate.net These devices, which are fundamental components of modern electronics, rely on the semiconductor's ability to efficiently transport charge. qucosa.de The planar structure of the tetracene core facilitates effective intermolecular π-π stacking, a key factor for charge mobility in the solid state. tcichemicals.comspiedigitallibrary.org

Researchers have synthesized various tetracenedione derivatives to improve OFET performance. For instance, 11-(tetracen-2-ylthio)undecan-1-ol, synthesized from 8-(11-hydroxyundecylthio)tetracene-5,12-dione, was developed for use in organic thin-film transistors. ppor.az Similarly, 2,8-disubstituted tetracene derivatives have been shown to produce single-crystal and thin-film devices with high mobility, threshold voltage, and on/off current ratios. wipo.int In another approach, reacting cyclopenta[fg]tetracene-1,2-dione (B1434565) with 1,2-phenylenediamines yields π-extended pyrazine (B50134) derivatives that have been successfully fabricated into OFETs. tcichemicals.com

| Derivative Type | Starting Material | Application/Device | Reference |

| Thio-functionalized tetracene | 8-(11-hydroxyundecylthio)tetracene-5,12-dione | Organic Thin-Film Transistors (OFETs) | ppor.az |

| Pyrazine-fused tetracene | Cyclopenta[fg]tetracene-1,2-dione | Hole Transporting Devices (OFETs) | tcichemicals.com |

| 2,8-disubstituted tetracene | 2,8-dibromotetracene | High-mobility OFETs | wipo.int |

The charge carrier mobility (µ) is a critical parameter for OFET performance. mdpi.com High mobility allows for faster switching speeds and higher operating currents. Several strategies are employed to enhance this property in tetracenedione-based materials.

One primary strategy is the functionalization of the tetracene core to control the molecular packing in the solid state. ppor.az Attaching specific side chains can induce a more ordered, upright orientation of the molecules relative to the dielectric layer, which promotes efficient charge transport between molecules. ppor.az This method can lead to the formation of dense monolayers, which is advantageous for device performance. ppor.az

Another approach involves extending the π-conjugation of the molecule. mdpi.com Creating larger, planar aromatic systems enhances the overlap of frontier molecular orbitals between adjacent molecules, facilitating easier charge hopping. spiedigitallibrary.orgresearchgate.net The synthesis of peri-tetracene analogues, which possess a large, planar structure and exhibit good bipolar charge transport properties, exemplifies this strategy. rsc.orgnih.gov Additionally, controlling the molecular arrangement to form face-to-face π-stacks is a theoretically anticipated method to boost charge-carrier mobility. oclc.org

Organic semiconductors can be classified as p-type (hole-transporting) or n-type (electron-transporting), based on the nature of the majority charge carrier. solarnplus.comilearnengineering.com While many organic materials naturally exhibit p-type behavior, the development of high-performance n-type and ambipolar (capable of transporting both holes and electrons) materials is crucial for creating complex circuits, such as complementary inverters. mdpi.com

The development of p-type and n-type materials from tetracenedione is achieved by introducing electron-donating or electron-withdrawing groups to the molecular structure. researchgate.net

p-Type Materials : Most unmodified tetracene derivatives tend to be p-type semiconductors. researchgate.net For example, pyrazine derivatives synthesized from cyclopenta[fg]tetracene-1,2-dione have been used to fabricate hole-transporting (p-type) devices. tcichemicals.com

n-Type and Ambipolar Materials : To create n-type materials, strong electron-withdrawing groups are attached to the tetracene core. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection from the electrodes. mdpi.com Perfluorination is one such strategy that has been applied to acenes to induce n-type behavior. spiedigitallibrary.org A powerful strategy for achieving ambipolar transport is to create donor-acceptor (D-A) structures. For instance, a tetracene derivative incorporating both a dicarboxylic imide (acceptor) and a disulfide group (donor) was shown to exhibit ambipolar properties, capable of transporting both electrons and holes. researchgate.net Similarly, stable peri-tetracene analogues have demonstrated good bipolar (ambipolar) charge transport properties in OFETs. rsc.orgnih.gov

| Semiconductor Type | Design Strategy | Example Derivative | Reference |

| p-type | Unmodified or with donor groups | Pyrazine-fused tetracene | tcichemicals.com |

| n-type | Attaching strong electron-withdrawing groups | Perfluorotetracene | spiedigitallibrary.org |

| Ambipolar | Donor-Acceptor (D-A) architecture | Tetracene dicarboxylic imide disulfide (TIDS) | researchgate.net |

| Ambipolar | Extended π-conjugation | peri-tetracene analogues | rsc.orgnih.gov |

Organic Photovoltaics (OPVs) and Solar Cell Components

The tetracene core is of great interest for organic photovoltaics, particularly due to its ability to undergo singlet fission, a process that can potentially double the photocurrent generated from a single photon. mit.eduosti.gov While much of this research focuses on tetracene itself, derivatives of tetracenedione are being specifically designed for OPV applications. researchgate.net

A key approach is the synthesis of donor-acceptor molecules that can absorb light over a broad range of the solar spectrum and efficiently separate the resulting exciton (B1674681) into free charges. researchgate.net Researchers have designed and synthesized a tetracene dicarboxylic imide (TI) and its disulfide derivative (TIDS). researchgate.net These compounds exhibit high chemical and electrochemical stability and absorb light at long wavelengths (up to 886 nm in thin films). researchgate.net The TIDS derivative, in particular, demonstrated ambipolar charge transport properties and was successfully incorporated into p-n and p-i-n heterojunction organic photovoltaic devices. researchgate.net The ability of these materials to function as both electron donors and acceptors opens up new possibilities for simplified device architectures. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and High Spectral Purity Luminophores

Tetracene derivatives are known for their emissive properties and are used in organic light-emitting diodes (OLEDs) and organic light-emitting transistors (OLETs). rsc.orgresearchgate.net The goal is to develop materials that are not only efficient at converting electricity to light but also produce light of high spectral purity for display applications. acs.org

Specifically, 6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione is a derivative utilized in the development of organic light-emitting diodes. benchchem.com Furthermore, the modification of the tetracene backbone, for example by creating azatetracenes, has led to novel emitters. researchgate.net One such azatetracene derivative, when used as the emitter in an OLED, resulted in a device with a high maximum current efficiency of 6.6 cd/A. researchgate.net Tetracene-5,12-dione itself is noted as being the oxidized core structure of important anthracycline molecules, highlighting the relevance of this quinone structure in complex functional molecules. researchgate.net

Photodetector Applications

Organic photodetectors convert light signals into electrical signals and have applications in imaging, sensing, and optical communications. Materials used in these devices need to efficiently absorb light and generate a measurable photocurrent. Tetracene-based materials have been studied for their photoresponse in thin-film transistors, which can function as phototransistors. dntb.gov.ua

The operating principle of an organic photodetector involves light absorption to generate excitons, followed by the dissociation of these excitons into charge carriers that are then transported and collected at the electrodes. mdpi.com The properties of tetracenedione derivatives, such as their strong absorption in the visible spectrum and tunable charge transport characteristics, make them suitable candidates for the photoactive layer in various photodetector architectures, including photodiodes and phototransistors. mdpi.com

Design and Synthesis of Donor-Acceptor (D-A) Systems for Charge Transfer

The creation of intramolecular donor-acceptor (D-A) systems is a powerful molecular design strategy for tuning the optoelectronic properties of organic materials. metu.edu.tr By covalently linking an electron-donating moiety to an electron-accepting moiety, one can control the material's absorption spectrum, energy levels (HOMO and LUMO), and charge transfer characteristics. acs.org

Tetracenedione derivatives serve as excellent platforms for building D-A systems.

Acceptor Component : The dione (B5365651) functionality itself imparts electron-accepting character to the tetracene core. This can be further enhanced, for example, by creating dicarboxylic imide derivatives. researchgate.net

Donor Component : Electron-donating groups can be attached to the tetracene-dione core. A notable example is the synthesis of tetracene dicarboxylic imide disulfide (TIDS), where the disulfide group acts as an electron donor. researchgate.net This D-A design results in a material with a low band gap and absorption that extends into the near-infrared region. researchgate.net

Reaction of the Dione : The ketone groups of the dione are reactive sites for synthesis. For example, cyclopenta[fg]tetracene-1,2-dione can be reacted with electron-rich 1,2-phenylenediamines to form extended π-systems with D-A character. tcichemicals.com Similarly, the Knoevenagel reaction of acetetracenylene-1,2-dione with acceptor units has been used to create new luminescent tetracene derivatives. acs.org

These D-A systems are fundamental to the function of many of the devices discussed, including organic solar cells and ambipolar transistors. researchgate.net

Exploration of Photocatalytic Properties (based on quinone redox activity)

The photocatalytic capabilities of Tetracene-2,12-dione are intrinsically linked to the fundamental redox activity of its quinone structure. Quinones are a class of organic compounds recognized for their role as redox mediators in critical natural processes like photosynthesis and oxidative phosphorylation. rsc.org This inherent ability to reversibly accept electrons and protons makes them promising scaffolds for photoredox catalysis. rsc.orguni-regensburg.de The extended π-conjugated system of the tetracene backbone, combined with the two ketone functional groups, allows this compound to absorb light and initiate chemical transformations.

Research into quinone-based photocatalysis has revealed their versatility in mediating a variety of reactions under mild, visible-light conditions. uni-regensburg.de The quinone framework can function in multiple catalytic modes, including oxidative, reductive, and hydrogen atom transfer (HAT) pathways, often by making simple adjustments to the reaction environment. uni-regensburg.deresearchgate.net

Oxidative Photocatalysis: In the presence of ambient air, quinone-based photocatalysts can effectively mediate a range of oxidative transformations. uni-regensburg.deresearchgate.net Upon photoexcitation, the quinone can initiate electron transfer processes that lead to the oxidation of a substrate. For instance, studies on related quinoid compounds have demonstrated their ability to catalyze the selective oxidation of thioethers to their corresponding sulfoxides. rsc.org This process typically involves the formation of a radical cation of the substrate, which then reacts to form the oxidized product, while the photocatalyst is regenerated to complete the catalytic cycle. rsc.org

Reductive and Hydrogen Atom Transfer (HAT) Photocatalysis: The versatility of the quinone scaffold extends to reductive transformations and HAT reactions. uni-regensburg.deacs.org The activation of the photocatalyst for reductive processes can often be achieved through the addition of a simple inorganic base under an inert atmosphere. uni-regensburg.deresearchgate.net This dual functionality highlights the potential of quinone structures to act as multifunctional platforms in photoredox catalysis. uni-regensburg.de Furthermore, quinones can act as HAT reagents, enabling the activation of C-H bonds in various substrates, including ethers, amines, and alkanes, to generate radical intermediates for further reactions. acs.org This capability is significant for creating valuable chiral molecules from abundant feedstocks. acs.org

The exploration of tetracene derivatives in photocatalysis is an advancing field, with their unique photophysical properties paving the way for applications in converting light energy into chemical energy. nih.govresearcher.life The combination of the photoactive tetracene core with the redox-active dione functionality in this compound suggests its potential as a robust, metal-free photocatalyst for sustainable chemical synthesis. rsc.org

Interactive Data Table: Photocatalytic Capabilities of Quinone Scaffolds

The following table summarizes the diverse photocatalytic transformations enabled by the redox activity of quinone-based compounds, which provides a model for the expected reactivity of this compound.

| Catalytic Mode | Reaction Type | Example Substrate | Product Type |

| Oxidative | Thioether Oxidation | Thioether | Sulfoxide rsc.org |

| Oxidative | C-H Oxidation | Toluene (B28343) | Benzoic Acid researchgate.net |

| Reductive | C(sp²)−C(sp²) Coupling | Aryl Halide | Biaryl Compound researchgate.net |

| HAT | Giese Radical Addition | Alkane | Chiral α-aryl amide acs.org |